6-(trifluoromethoxy)-1H-indole-2-carboxylic acid
Overview
Description
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid (6-TFMICA) is an indole-2-carboxylic acid derivative that has recently become of interest due to its potential applications in a variety of scientific fields. 6-TFMICA is a synthetic compound with a molecular formula of C10H7F3NO3 and a molecular weight of 249.17 g/mol. It is a white crystalline solid that is soluble in water and ethanol. 6-TFMICA has been found to have a variety of potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
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5-Trifluoromethyl-2-formylphenylboronic Acid
- Application Summary : This compound has been synthesized and characterized in terms of its structure and properties. The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .
- Results or Outcomes : The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus .
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6-(Trifluoromethoxy)quinoxaline hydrochloride
- Application Summary : Research suggests that this compound might possess various biological activities, making it a potential candidate for further investigation in drug discovery.
- Results or Outcomes : Studies have explored its potential as an antimicrobial agent. It has been evaluated for its antibacterial and antifungal properties against various bacterial and fungal strains.
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- Application Summary : The trifluoromethoxy group is a chemical group that can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms. Compounds having this functional group are of some relevance as pharmaceuticals .
- Results or Outcomes : One example of a pharmaceutical that contains this group is riluzole .
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Synthesis of Heteroaromatic Trifluoromethyl Ethers
- Application Summary : A series of N-heterocycles have been transformed to the corresponding trifluoromethyl ethers by reaction of the corresponding N-oxides with trifluoromethyl triflate .
- Methods of Application : Trifluoromethyl triflate, which has generally been used as a reactive unit, is used here as a bifunctional reagent to render the heteroarene more electrophilic and to deliver the trifluoromethoxy group .
- Results or Outcomes : This reagent was easily prepared on a large scale and is stable in either pure form or as a stock solution. Applications and limitations of this method are reported .
-
- Application Summary : The trifluoromethoxy group is a chemical group that can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms. Compounds having this functional group are of some relevance as pharmaceuticals .
- Results or Outcomes : One example of a pharmaceutical that contains this group is riluzole .
-
Synthesis of Heteroaromatic Trifluoromethyl Ethers
- Application Summary : A series of N-heterocycles have been transformed to the corresponding trifluoromethyl ethers by reaction of the corresponding N-oxides with trifluoromethyl triflate .
- Methods of Application : Trifluoromethyl triflate, which has generally been used as a reactive unit, is used here as a bifunctional reagent to render the heteroarene more electrophilic and to deliver the trifluoromethoxy group .
- Results or Outcomes : This reagent was easily prepared on a large scale (>100 grams) and is stable in either pure form or as a stock solution. Applications and limitations of this method are reported .
properties
IUPAC Name |
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3/c11-10(12,13)17-6-2-1-5-3-8(9(15)16)14-7(5)4-6/h1-4,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJBKFGWDZMUCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)NC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585511 | |
Record name | 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |
CAS RN |
923259-70-5 | |
Record name | 6-(Trifluoromethoxy)-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(trifluoromethoxy)-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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